

AT7867 off-target kinase inhibition profile

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Compound of Interest

Compound Name: AT7867

Cat. No.: B1666108

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Technical Support Center: AT7867

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor **AT7867**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **AT7867**?

AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3.^[1] It binds to the ATP binding site of the kinase domain, preventing the phosphorylation of downstream substrates.

Q2: What are the known primary off-target kinases for **AT7867**?

The most significant off-target activities of **AT7867** are against other members of the AGC kinase family, specifically p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).^[1]

Q3: How selective is **AT7867** against kinases outside of the AGC family?

AT7867 displays a clear window of selectivity against kinases from other sub-families, showing little activity outside the AGC kinase family members.^[1]

Troubleshooting Guides

Issue 1: Discrepancy between in vitro IC50 values and cellular activity.

Possible Cause: The high intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like **AT7867**, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations are often at or below the K_m of the kinase.

Troubleshooting Steps:

- **Confirm ATP Competitiveness:** Perform in vitro kinase assays with varying concentrations of ATP to confirm the ATP-competitive nature of inhibition for your specific kinase of interest.
- **Cellular Target Engagement:** Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that **AT7867** is engaging its target kinase within the cell.
- **Downstream Signaling:** Measure the phosphorylation of a direct downstream substrate of your target kinase (e.g., GSK3 β for Akt) using an in-cell ELISA or Western blot to assess functional inhibition in a cellular context.

Issue 2: Unexpected cellular phenotype observed after **AT7867** treatment.

Possible Cause: The observed phenotype may be due to the inhibition of known off-target kinases like p70S6K or PKA, or potentially other, uncharacterized off-targets.

Troubleshooting Steps:

- **Consult Off-Target Profile:** Refer to the quantitative kinase inhibition data (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype.
- **Use More Selective Inhibitors:** If available, use more selective inhibitors for the primary target (Akt) and the main off-targets (p70S6K, PKA) to dissect which kinase inhibition is responsible for the phenotype.
- **Knockdown/Knockout Studies:** Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target or off-target kinases to see if the phenotype is replicated.

Issue 3: Difficulty in measuring the inhibition of Akt signaling in cells.

Possible Cause: The choice of downstream marker and the timing of the measurement are critical for observing the effect of **AT7867**.

Troubleshooting Steps:

- **Optimize Marker Selection:** Phosphorylation of GSK3 β at Serine 9 is a well-established and robust marker for Akt activity.[\[1\]](#)
- **Time-Course Experiment:** Perform a time-course experiment to determine the optimal duration of **AT7867** treatment for observing maximal inhibition of substrate phosphorylation. A one-hour treatment is often sufficient to see a significant effect on GSK3 β phosphorylation.[\[1\]](#)
- **Assay Sensitivity:** For accurate quantification, consider using a sensitive method like an in-cell ELISA for phospho-GSK3 β , which can be more quantitative than traditional Western blotting.[\[1\]](#)

Data Presentation

Table 1: **AT7867** Kinase Inhibition Profile

Kinase	Family	IC50 (nM)
Akt1	AGC	32
Akt2	AGC	17
Akt3	AGC	47
p70S6K	AGC	85
PKA	AGC	20

Note: Data compiled from publicly available sources.

Experimental Protocols

1. In Vitro Radiometric Kinase Assay (Filter Binding Assay)

This protocol is a standard method for determining the IC₅₀ value of an ATP-competitive inhibitor.

Materials:

- Purified recombinant kinase
- Kinase-specific peptide substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
- ATP solution (a stock of unlabeled ATP and [γ -³³P]ATP)
- **AT7867** compound dilutions
- Phosphocellulose filter plates
- Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter and scintillant

Procedure:

- Prepare serial dilutions of **AT7867** in DMSO.
- In a reaction plate, add the kinase, peptide substrate, and kinase buffer.
- Add the **AT7867** dilutions or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding the ATP mixture (containing both unlabeled and [γ -³³P]ATP). The final ATP concentration should ideally be at the K_m for the specific kinase.
- Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.

- Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ - ^{33}P]ATP.
- Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **AT7867** concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. In-Cell ELISA for Phospho-GSK3 β (Ser9)

This protocol allows for the quantification of Akt activity in a cellular context.

Materials:

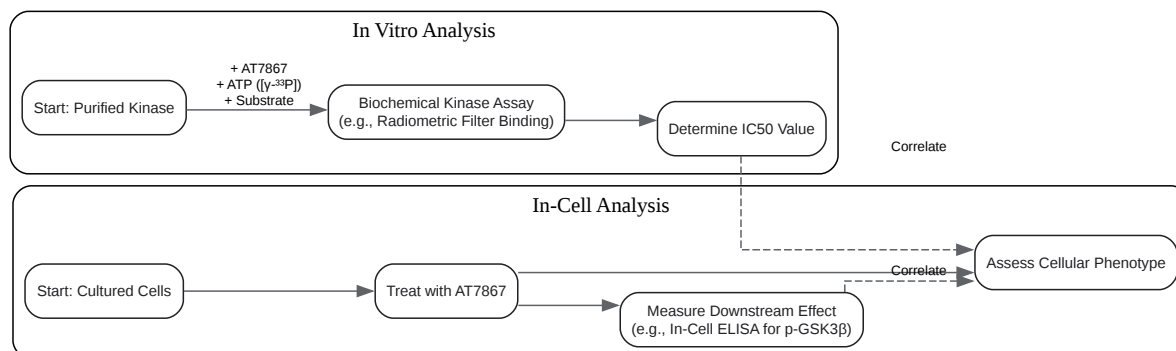
- Cells cultured in 96-well plates
- **AT7867** compound dilutions
- Fixing solution (e.g., 4% formaldehyde in PBS)
- Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against phospho-GSK3 β (Ser9)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

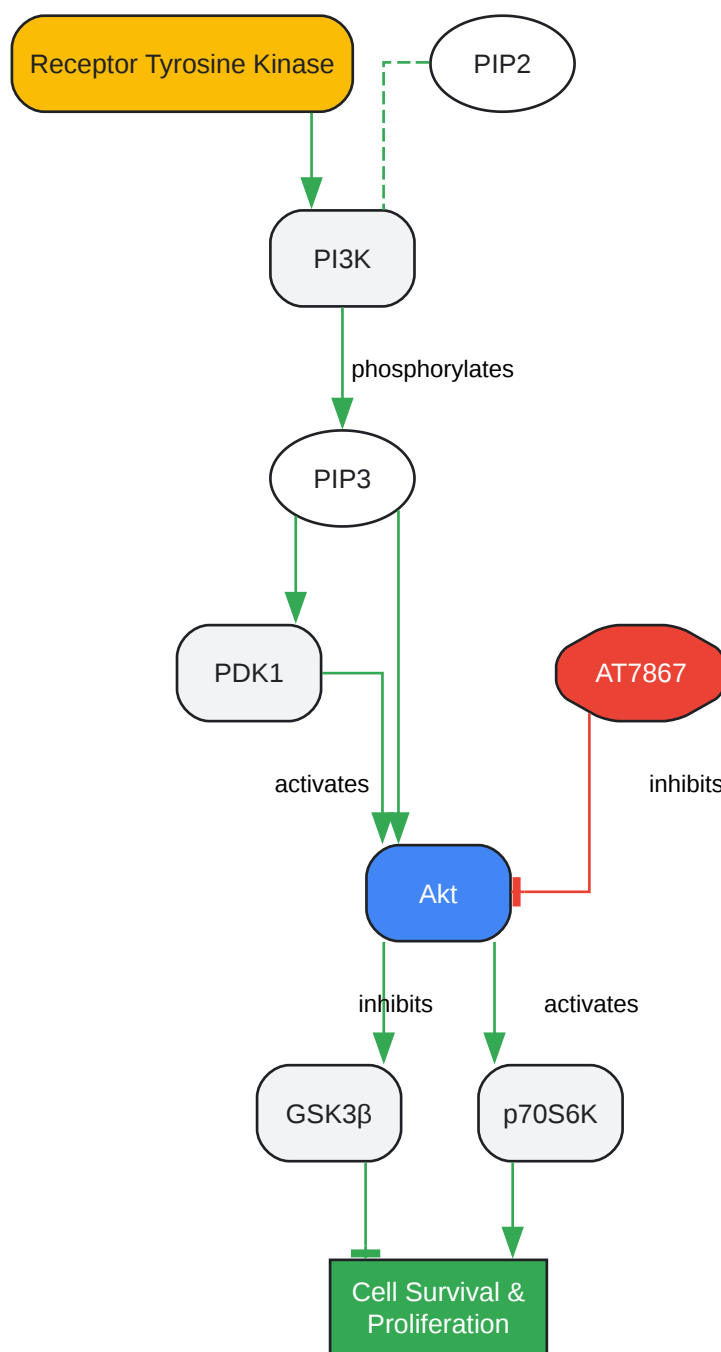
- Treat the cells with serial dilutions of **AT7867** or DMSO for the desired time (e.g., 1 hour).
- Fix the cells with the fixing solution for 20 minutes at room temperature.
- Wash the wells with PBS.
- Permeabilize and quench endogenous peroxidase activity with the quenching solution for 20 minutes.
- Wash the wells with TBST.
- Block non-specific binding with blocking buffer for 1 hour at room temperature.
- Incubate the cells with the primary antibody against phospho-GSK3 β (Ser9) overnight at 4°C.
- Wash the wells with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Wash the wells with TBST.
- Add TMB substrate and incubate until a blue color develops.
- Stop the reaction with the stop solution, which will turn the color to yellow.
- Read the absorbance at 450 nm using a plate reader.
- Normalize the phospho-GSK3 β signal to the total protein content or cell number in each well if desired.

Visualizations



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Caption: Experimental workflow for characterizing **AT7867** activity.



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Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by **AT7867**.

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References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
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